molecular formula C19H20ClN3O4S B2464148 N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 1203387-55-6

N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No.: B2464148
CAS No.: 1203387-55-6
M. Wt: 421.9
InChI Key: DNMDQIDDWFELOC-UHFFFAOYSA-N
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Description

N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a compound that has garnered interest due to its intricate structure and potential applications in various fields. This compound is composed of a pyrazole ring system substituted with methoxyphenyl and chloroacetyl groups, connected to a sulfonamide moiety through a phenyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Pyrazole Core: : The synthesis begins with the formation of the 3-(4-methoxyphenyl)-3,4-dihydropyrazole core. This can be achieved through a cyclization reaction involving hydrazines and 1,3-diketones under acidic or basic conditions.

  • Introduction of the Chloroacetyl Group: : The next step involves the chloroacetylation of the pyrazole ring. This is typically done using chloroacetyl chloride in the presence of a base such as triethylamine to facilitate the reaction.

  • Attachment of the Phenyl Group: : The phenyl group can be introduced through a coupling reaction, often using a palladium-catalyzed Suzuki or Heck coupling.

  • Sulfonamide Formation: : Finally, the sulfonamide group is introduced using methanesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production would likely follow similar steps but on a larger scale, utilizing continuous flow processes and optimizing reaction conditions for maximum yield and purity. Automated synthesizers and high-throughput screening methods would ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.

  • Reduction: : The chloroacetyl group can be reduced to an alcohol or further to a hydrocarbon.

  • Substitution: : Various substituents on the aromatic ring or the pyrazole core can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation using palladium or reduction with lithium aluminum hydride.

  • Substitution: : Halogenation using halogenating agents or nucleophilic substitution using nucleophiles such as amines.

Major Products

  • Oxidation: : Formation of alcohols, ketones, or carboxylic acids.

  • Reduction: : Formation of alcohols or hydrocarbons.

  • Substitution: : Introduction of various functional groups such as halides, amines, or alkyl groups.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can serve as a ligand in catalytic reactions.

  • Synthesis: : Used as a building block in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its unique structure.

  • Bioassays: : Used in bioassays to test biological activity.

Medicine

  • Drug Development: : Potential candidate for developing new pharmaceutical drugs due to its structural complexity and functional groups.

  • Therapeutic Research: : Investigated for its therapeutic potential in treating various diseases.

Industry

  • Material Science: : Used in the development of new materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interaction with specific molecular targets such as enzymes, receptors, or proteins. The precise mechanism may involve binding to the active site of an enzyme, thereby inhibiting its activity or modulating the function of a receptor.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[2-(2-bromoacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

  • N-[3-[2-(2-iodoacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Uniqueness

N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is unique due to its specific chloroacetyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs with different halogen atoms.

By delving into the complexities of this compound, we uncover its potential in various scientific and industrial fields, showcasing its versatility and importance.

Biological Activity

N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by a methanesulfonamide group, a chloroacetyl moiety, and a dihydropyrazole ring. Its molecular formula is C19H20ClN3O3S, with a molecular weight of 397.89 g/mol. The presence of the chloroacetyl group is crucial for its biological activity, as halogenated compounds often exhibit enhanced lipophilicity and membrane permeability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity :
    • A study on chloroacetamides found that derivatives with halogenated phenyl groups showed significant antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The lipophilicity contributed to their ability to penetrate bacterial membranes effectively.
    • The compound's structural features suggest it may also have activity against fungal pathogens like Candida albicans.
  • Anticancer Potential :
    • Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. For instance, the compound RSL3, related in structure, has been identified as an inhibitor of glutathione peroxidase 4 (GPX4), promoting ferroptosis in cancer cells . This mechanism is vital for developing new anticancer therapies.
    • The IC50 value for RSL3 was reported at 100 nM, indicating potent activity that could be comparable in derivatives like this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies:

Substituent Effect on Activity
Chloroacetyl GroupEnhances lipophilicity and membrane penetration
Methoxy GroupPotentially increases electron density, enhancing reactivity
Dihydropyrazole RingContributes to overall stability and biological interaction

These modifications influence the compound's ability to interact with biological targets effectively.

Case Studies

  • Antimicrobial Testing :
    • In a comprehensive study on various chloroacetamides, the compound exhibited effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. The position of substituents on the phenyl ring significantly impacted activity levels .
  • Cancer Cell Line Studies :
    • Investigations into related compounds revealed that those targeting GPX4 pathways showed promise in reducing tumor cell viability in vitro. This suggests that this compound might share similar mechanisms .

Properties

IUPAC Name

N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-27-16-8-6-13(7-9-16)18-11-17(21-23(18)19(24)12-20)14-4-3-5-15(10-14)22-28(2,25)26/h3-10,18,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMDQIDDWFELOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCl)C3=CC(=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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